1-(Thien-2-ylacetyl)piperidine-3-carboxylic acid

Vue d'ensemble

Description

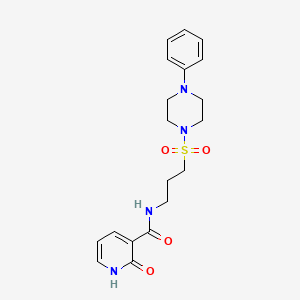

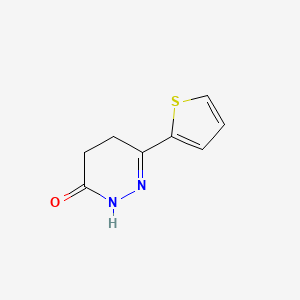

1-(Thien-2-ylacetyl)piperidine-3-carboxylic acid is a biochemical compound used for proteomics research . Its molecular formula is C11H13NO3S and has a molecular weight of 239.29 .

Molecular Structure Analysis

The molecular structure of 1-(Thien-2-ylacetyl)piperidine-3-carboxylic acid consists of a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms . Attached to this ring is a carboxylic acid group and a thien-2-ylacetyl group .Applications De Recherche Scientifique

Catalytic Applications

Synthesis and Characterization of Nanomagnetic Catalysts Ghorbani-Choghamarani and Azadi (2015) explored the synthesis, characterization, and application of Fe3O4-SA-PPCA, a novel nanomagnetic reusable catalyst. This study involves Piperidine-4-carboxylic acid (PPCA) functionalized Fe3O4 nanoparticles for the efficient synthesis of 2,3-dihydroquinazolin-4(1H)-ones and polyhydroquinolines derivatives, showcasing the potential of piperidine derivatives in catalysis and synthetic applications (Ghorbani‐Choghamarani & Azadi, 2015).

Medicinal Chemistry

Inhibitors of Matrix Metalloproteinases A study by Pikul et al. (2001) synthesized and tested a novel series of carboxylic acids containing a substituted piperidine for inhibition of selected matrix metalloproteinases (MMPs). This research illustrates the therapeutic potential of piperidine derivatives in designing selective inhibitors with low nanomolar potency, relevant to conditions involving MMPs (Pikul et al., 2001).

Anticancer Agents Rehman et al. (2018) discussed the synthesis of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids evaluated as anticancer agents. This study exemplifies the application of piperidine derivatives in developing potential anticancer therapies, underscoring the versatility of these compounds in medicinal chemistry (Rehman et al., 2018).

Material Science

Crystal and Molecular Structure Analysis Szafran et al. (2007) characterized 4-Piperidinecarboxylic acid hydrochloride through crystal X-ray diffraction, calculations, and FTIR spectrum analysis. The detailed structural analysis of piperidine derivatives like this contributes to a deeper understanding of their properties and potential applications in material science (Szafran et al., 2007).

Propriétés

IUPAC Name |

1-(2-thiophen-2-ylacetyl)piperidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3S/c14-11(7-10-4-2-6-17-10)13-5-1-3-9(8-13)12(15)16/h2,4,6,9H,1,3,5,7-8H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHKMRQGBHSMNBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)CC2=CC=CS2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-[4-(5-Methylpyrimidin-2-yl)oxypiperidin-1-yl]-2-oxoethyl]pyrrolidine-2,5-dione](/img/structure/B2981045.png)

![(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)methanone](/img/structure/B2981048.png)

![2-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-phenoxyphenyl)acetamide](/img/structure/B2981051.png)

![N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-3,4-dimethoxybenzamide](/img/structure/B2981053.png)

![(Z)-2-(benzo[d]oxazol-2-yl)-3-(3,4-dimethoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one](/img/structure/B2981054.png)

![(6S,7aS)-5-tert-Butyl 6-ethyl 2,2-dimethyltetrahydro-4,7-methano[1,3]dioxolo[4,5-c]pyridine-5,6(6H)-dicarboxylate](/img/no-structure.png)

![N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)cyclopentanecarboxamide](/img/structure/B2981056.png)

![[1-(3,5-Dimethylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl](methylethyl)benzylamine](/img/structure/B2981058.png)

![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B2981062.png)